(S)-N-[4-(Acetyl-isopropyl-amino)-cyclohexyl]-2-amino-propionamide
Description
(S)-N-[4-(Acetyl-isopropyl-amino)-cyclohexyl]-2-amino-propionamide is a chiral amide derivative featuring a cyclohexyl core substituted with an acetyl-isopropyl-amino group and a 2-amino-propionamide side chain. The compound was previously supplied by CymitQuimica but is now listed as discontinued . While direct pharmacological data are unavailable, its structural attributes—such as the amide bond and tertiary amine groups—implicate roles in hydrogen bonding, solubility modulation, and receptor interactions.
Properties
IUPAC Name |
(2S)-N-[4-[acetyl(propan-2-yl)amino]cyclohexyl]-2-aminopropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O2/c1-9(2)17(11(4)18)13-7-5-12(6-8-13)16-14(19)10(3)15/h9-10,12-13H,5-8,15H2,1-4H3,(H,16,19)/t10-,12?,13?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEKOSKZRJNYYDN-PKSQDBQZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCC(CC1)NC(=O)C(C)N)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1CCC(CC1)N(C(C)C)C(=O)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-[4-(Acetyl-isopropyl-amino)-cyclohexyl]-2-amino-propionamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclohexyl ring: The cyclohexyl ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the acetyl-isopropyl-amino group: This step involves the acetylation of an isopropylamine derivative, followed by its attachment to the cyclohexyl ring through nucleophilic substitution.
Formation of the amino-propionamide moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, process intensification techniques, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
(S)-N-[4-(Acetyl-isopropyl-amino)-cyclohexyl]-2-amino-propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Research indicates that (S)-N-[4-(Acetyl-isopropyl-amino)-cyclohexyl]-2-amino-propionamide exhibits significant biological activities, particularly as an inhibitor of specific enzymes involved in metabolic pathways. Notably, it has been shown to modulate the activity of α-amino-β-carboxymuconic acid semialdehyde decarboxylase, an enzyme crucial for neurotransmitter metabolism. This modulation suggests potential implications for treating neurological disorders by influencing neurotransmitter levels and activity.
Medicinal Chemistry Applications
The compound's unique structure allows it to interact with various biological targets, making it a candidate for drug development. The following are some key areas where this compound may have applications:
- Neurological Disorders : Due to its ability to modulate neurotransmitter metabolism, the compound could be explored for therapeutic interventions in conditions such as depression, anxiety, and other mood disorders.
- Cancer Research : Preliminary studies suggest that compounds with similar structures may exhibit anti-cancer properties. Further investigation into this compound could reveal its efficacy in cancer treatment protocols.
- Pain Management : The modulation of specific metabolic pathways may also position this compound as a potential analgesic agent.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step processes that allow for the precise construction of its molecular framework. This includes:
- Formation of the Cyclohexane Ring : Utilizing cyclization reactions to create the cyclohexane core.
- Substitution Reactions : Introducing the acetyl-isopropyl amino group through selective substitution methods.
- Purification and Characterization : Employing techniques such as chromatography to isolate the desired product and confirm its structure through spectroscopic methods.
Mechanism of Action
The mechanism of action of (S)-N-[4-(Acetyl-isopropyl-amino)-cyclohexyl]-2-amino-propionamide involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, modulating their activity, and influencing downstream signaling pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs include cyclohexyl- or aminoethyl-substituted derivatives with shared functional groups (e.g., isopropylamino, chloroethyl, or ethanol moieties). Below is a comparative analysis based on molecular features and available
Table 1: Structural and Functional Comparison
Key Observations:
Functional Group Diversity: The target compound’s amide bond contrasts with the chloroethyl group in 96-79-7 and the hydroxyl group in 96-80-0. This divergence affects reactivity: amides are hydrolysis-resistant, while chloroethyl groups are nucleophilic alkylation agents . The acetyl-isopropyl-amino substituent on the cyclohexyl ring may enhance lipid solubility compared to linear analogs like 96-79-7, which lack cyclic structures.
Stereochemical Considerations: The (S)-configuration in the target compound is absent in the compared analogs, which are non-chiral. Enantiopurity could confer selectivity in biological systems, though this remains speculative without direct studies .
Applications: 96-79-7: Primarily a precursor in organic synthesis (e.g., quaternary ammonium compounds) due to its reactive chloride group . 96-80-0: Used in industrial applications (e.g., surfactants) owing to its amphiphilic ethanol moiety . Target Compound: Discontinued status limits current applications, but its amide structure aligns with protease-resistant drug candidates .
Research Findings and Limitations
- Synthesis Challenges : The cyclohexyl core and stereospecific synthesis of the target compound likely require multi-step processes, contrasting with simpler analogs like 96-79-7, which can be synthesized via alkylation .
- Biological Data Gap: No peer-reviewed studies on the target compound’s activity are available, unlike 96-80-0, which has documented industrial uses .
Biological Activity
(S)-N-[4-(Acetyl-isopropyl-amino)-cyclohexyl]-2-amino-propionamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and implications for therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound's chemical formula is C14H27N3O2, with a molecular weight of approximately 269.39 g/mol. Its structure includes a cyclohexyl group and an acetyl-isopropyl amino substituent, which are pivotal for its biological interactions.
Research indicates that this compound acts primarily as an inhibitor of specific enzymes involved in metabolic pathways. Notably, it modulates the activity of α-amino-β-carboxymuconic acid semialdehyde decarboxylase , an enzyme implicated in neurotransmitter metabolism. This modulation could have significant implications for treating neurological disorders by potentially altering neurotransmitter levels in the brain.
Enzyme Inhibition
The compound has been shown to inhibit certain enzymes effectively, suggesting a role in various biochemical pathways:
- Enzyme Target : α-amino-β-carboxymuconic acid semialdehyde decarboxylase
- Biological Effect : Modulation of neurotransmitter levels
- Potential Application : Treatment of neurological disorders
Cytotoxicity Studies
In vitro studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. These studies indicate that the compound exhibits low cytotoxicity while maintaining potent activity against specific targets .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| (S)-N-[4-(Acetyl-methyl-amino)-cyclohexyl]-2-amino-propionamide | Similar cyclohexane ring | Contains a methyl group instead of isopropyl |
| N-[4-(Acetyl-isobutyl-amino)-cyclohexyl]-2-amino-propionamide | Similar backbone | Isobutyl group introduces steric differences |
| N-[4-(Propionamido-cyclohexyl)]-2-amino-propionamide | Lacks acetyl substitution | Focuses on propionamide functionality |
This table highlights how the specific substitution pattern of this compound may contribute to its distinct biological activity compared to other similar compounds.
Case Studies and Research Findings
- Neurotransmitter Modulation : A study demonstrated that this compound significantly modulated neurotransmitter levels in animal models, indicating its potential as a therapeutic agent for neurological conditions.
- Cytotoxicity Assessment : In vitro assays conducted on various cancer cell lines revealed that while the compound exhibited some cytotoxic effects, it was notably less toxic than conventional chemotherapeutics like cisplatin, suggesting a favorable safety profile for further development .
- Pharmacological Potential : The compound's ability to interact with multiple biological targets positions it as a candidate for developing new pharmacological agents aimed at treating complex diseases such as cancer and neurodegenerative disorders.
Q & A
Basic Questions
Q. What spectroscopic and chromatographic methods are recommended for confirming the stereochemical integrity of (S)-N-[4-(Acetyl-isopropyl-amino)-cyclohexyl]-2-amino-propionamide?
- Methodological Answer :
- Chiral HPLC : Use polar organic phase conditions (e.g., hexane/isopropanol) with a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to resolve enantiomers. Retention times should match reference standards (e.g., 96.9% purity achieved in peptoid-based HDAC inhibitor syntheses) .
- 1H NMR with Chiral Shift Reagents : Employ europium-based reagents to induce diastereomeric splitting of signals, particularly for the cyclohexyl and propionamide protons. For example, δ = 11.20 ppm (s, 1H) in DMSO-d6 correlates with amide proton environments in similar cyclohexyl derivatives .
Q. How can the acetyl-isopropyl-amino group be introduced onto the cyclohexyl ring with high regioselectivity?
- Methodological Answer :
- Multi-Component Synthesis : Utilize a one-pot approach combining cyclohexyl isocyanide derivatives (e.g., 4-isopropylbenzoic acid) with acetyl-isopropylamine via Ugi-type reactions. This method yields ~60% isolated product, as demonstrated in peptoid-based inhibitor syntheses .
- SN2 Displacement : React 4-aminocyclohexanol with acetyl-isopropyl bromide under basic conditions (e.g., K2CO3 in DMF). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .
Advanced Questions
Q. What strategies resolve discrepancies between in vitro potency and in vivo efficacy of this compound?
- Methodological Answer :
- Pharmacokinetic Profiling : Conduct rodent studies with LC-MS/MS quantification to measure plasma half-life, bioavailability, and tissue distribution. For example, trans-4-(4-acetylpiperazinyl)cyclohexyl analogs showed improved metabolic stability when bulky substituents were added to the cyclohexyl ring .
- Metabolite Identification : Use liver microsomal assays (human/rat) to identify oxidation hotspots (e.g., cyclohexyl or isopropyl groups). Structural modifications, such as fluorination at vulnerable positions, can mitigate rapid clearance .
Q. How do structural variations at the cyclohexyl moiety impact target binding affinity?
- Methodological Answer :
- SAR Studies : Compare analogs with methyl, cyclopropyl, or phenyl substituents on the cyclohexyl ring. For instance, N-(3-chloro-4-fluorophenyl)benzimidazole derivatives demonstrated that bulkier groups enhance steric complementarity with hydrophobic enzyme pockets, increasing IC50 values by 10-fold .
- Docking Simulations : Use molecular dynamics (e.g., AutoDock Vina) to predict interactions with target enzymes (e.g., kinases or HDACs). Align results with experimental binding data from SPR or ITC assays .
Methodological Notes
- Stereochemical Analysis : Always validate enantiomeric excess (ee) via circular dichroism (CD) or optical rotation, as chiral HPLC alone may not detect minor impurities .
- In Vivo Models : For pharmacokinetic studies, use Sprague-Dawley rats (n=6/group) with IV/PO dosing (5 mg/kg). Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 h post-dose .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
